2-Iodo-1-(perfluorohexyl)octane

Catalog No.
S1542993
CAS No.
109574-84-7
M.F
C14H16F13I
M. Wt
558.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1-(perfluorohexyl)octane

CAS Number

109574-84-7

Product Name

2-Iodo-1-(perfluorohexyl)octane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane

Molecular Formula

C14H16F13I

Molecular Weight

558.16 g/mol

InChI

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3

InChI Key

GVWXUPPPAHSALU-UHFFFAOYSA-N

SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

2-Iodo-1-(perfluorohexyl)octane is a synthetic organofluorine compound with the chemical formula C14_{14}H16_{16}F13_{13}I, classified within the family of perfluorinated alkyl iodides. The structure features a perfluorohexyl group (C6_6F13_{13}) linked to an octane chain (C8_8H17_{17}) via an iodine atom at the second position of the octane chain. This highly fluorinated structure imparts unique chemical and physical properties, such as high thermal stability, low surface tension, and water and oil repellency, making it of interest in various scientific fields, including chemistry, biology, and materials science.

Potential Applications based on Structure:

Based on its chemical structure, 2-Iodo-1-(perfluorohexyl)octane possesses some interesting features that could be relevant to various scientific research fields, although specific applications remain unconfirmed:

  • Fluorinated Organic Compound

    The presence of the perfluorohexyl group (six carbon atoms with all hydrogens replaced by fluorine) renders the molecule highly fluorinated. Fluorinated organic compounds possess unique properties, including high thermal and chemical stability, water and oil repellency, and low surface tension. These properties have applications in various fields, including:

    • Material Science: Fluorinated materials are used in diverse applications like lubricants, coatings, membranes, and refrigerants due to their unique properties .
    • Pharmaceutical Science: Fluorine incorporation can enhance the properties of pharmaceuticals, such as improving their bioavailability and metabolic stability .
  • Iodoalkyl Group

    The presence of the iodoalkyl group (iodine atom attached to an alkyl chain) makes the molecule susceptible to various chemical reactions, potentially allowing its use as:

    • Synthetic Intermediate: Iodoalkyl groups are commonly used as reactive handles in organic synthesis to introduce new functionalities into molecules .
    • Bioconjugation Agent: Iodoalkyl groups can be used to attach biomolecules like antibodies or drugs to other molecules for targeted delivery or imaging applications .

  • Substitution Reactions: The iodine atom can be replaced by other functional groups using reagents such as sodium azide or potassium thiocyanate.
  • Reduction Reactions: This compound can be reduced to form different perfluoroalkyl derivatives, often using hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: Under oxidative conditions, it can yield perfluoroalkyl alcohols or acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Products

The major products from these reactions include various perfluoroalkyl derivatives, alcohols, and acids, depending on the specific reagents and conditions employed during the reactions.

The biological activity of 2-Iodo-1-(perfluorohexyl)octane is primarily linked to its interaction with biological membranes. Its unique fluorinated structure allows it to influence membrane fluidity and permeability, potentially affecting cellular processes. Research has indicated its potential as a contrast agent in biological imaging and its applications in drug delivery systems due to its favorable properties.

Synthetic Routes

The synthesis of 2-Iodo-1-(perfluorohexyl)octane typically involves the iodination of a perfluoroalkyl precursor. A common method includes:

  • Reaction of Perfluorohexyl Iodide with Octyl Grignard Reagent: This reaction is conducted under inert atmospheric conditions using solvents like tetrahydrofuran (THF).
  • Purification: The resulting product is purified through distillation or chromatography to ensure the desired compound's quality .

Industrial Production

In industrial settings, the synthesis follows similar routes but is scaled up for higher yields and purity. Rigorous quality control measures are implemented to meet industry standards.

2-Iodo-1-(perfluorohexyl)octane has diverse applications across various fields:

  • Chemistry: Serves as a precursor for synthesizing other perfluoroalkyl compounds.
  • Biology: Investigated for use in biological imaging and as a contrast agent.
  • Medicine: Explored for potential applications in drug delivery systems.
  • Industry: Utilized in developing advanced materials, including surface coatings and lubricants.

Research into the interactions of 2-Iodo-1-(perfluorohexyl)octane focuses on its effects on biological membranes and proteins. Studies suggest that its highly fluorinated nature allows it to modify membrane characteristics, impacting various cellular functions and pathways. This property makes it a valuable tool in biological research.

Similar Compounds: Comparison with Other Compounds

Similar Compounds

  • 1-Iodo-1-(perfluorohexyl)octane
  • 2-Bromo-1-(perfluorohexyl)octane
  • 2-Iodo-1-(perfluorobutyl)octane

Uniqueness

2-Iodo-1-(perfluorohexyl)octane is distinguished by its specific perfluoroalkyl chain length and the presence of an iodine atom. This combination provides unique reactivity and physical properties compared to similar compounds, making it particularly suitable for specialized applications across various scientific disciplines .

XLogP3

9.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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